molecular formula C16H25ClN2O B12375990 Ropinirole-d14 (hydrochloride)

Ropinirole-d14 (hydrochloride)

Número de catálogo: B12375990
Peso molecular: 310.92 g/mol
Clave InChI: XDXHAEQXIBQUEZ-YDHWZSPUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ropinirole-d14 (hydrochloride) is a deuterated form of Ropinirole hydrochloride, a non-ergoline dopamine agonist. It is primarily used in scientific research to study the pharmacokinetics and metabolism of Ropinirole. The deuterium labeling helps in tracing the compound in biological systems, providing insights into its behavior and interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ropinirole-d14 (hydrochloride) involves several steps:

Industrial Production Methods

The industrial production of Ropinirole-d14 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Ropinirole-d14 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized at the indolin-2-one ring, typically using strong oxidizing agents.

    Reduction: Reduction reactions can be performed on the carbonyl group of the indolin-2-one ring.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the dipropylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indolin-2-one ring can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols.

Aplicaciones Científicas De Investigación

Ropinirole-d14 (hydrochloride) has several scientific research applications:

Mecanismo De Acción

Ropinirole-d14 (hydrochloride) exerts its effects by binding to dopamine D2, D3, and D4 receptors in the brain. By stimulating these receptors, it helps to compensate for the diminished dopamine levels, thereby improving motor function and reducing symptoms associated with Parkinson’s disease and restless legs syndrome. The compound has a higher affinity for D3 receptors compared to D2 and D4 receptors .

Comparación Con Compuestos Similares

Similar Compounds

    Pramipexole: Another non-ergoline dopamine agonist with a similar mechanism of action but different receptor affinity profile.

    Rotigotine: A dopamine agonist available as a transdermal patch, used for similar indications.

    Apomorphine: A potent dopamine agonist used for acute treatment of Parkinson’s disease symptoms.

Uniqueness

Ropinirole-d14 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms make the compound more stable and allow for precise tracing in biological systems, offering valuable insights that are not possible with non-labeled compounds .

Actividad Biológica

Ropinirole-d14 (hydrochloride) is a deuterated form of ropinirole, a selective non-ergoline dopamine D2 receptor agonist primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome (RLS). The biological activity of this compound is crucial for understanding its pharmacological effects, mechanisms of action, and potential therapeutic applications. This article delves into various aspects of ropinirole-d14, including its pharmacokinetics, mechanisms of action, clinical studies, and comparative efficacy.

Pharmacokinetics

Ropinirole is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1 to 2 hours. The absolute bioavailability ranges from 45% to 55%, indicating significant hepatic first-pass metabolism. The pharmacokinetic profile is characterized by:

  • Volume of Distribution : Approximately 7.5L kg7.5\,\text{L kg} .
  • Protein Binding : About 40% bound to plasma proteins .
  • Metabolism : Primarily metabolized by the CYP1A2 enzyme, leading to the formation of inactive metabolites .
  • Elimination Half-Life : Approximately 6 hours .

Ropinirole-d14 acts primarily as an agonist at dopamine D2 receptors, which are critical in regulating motor control and other functions affected in Parkinson's disease. By stimulating these receptors, ropinirole helps alleviate motor symptoms associated with dopamine deficiency. Importantly, it has no affinity for D1 receptors .

Parkinson's Disease

Ropinirole has been extensively studied for its efficacy in managing symptoms of Parkinson's disease. Clinical trials demonstrate that it effectively improves motor function and quality of life for patients.

  • Efficacy : In a meta-analysis involving multiple studies, ropinirole was found to significantly improve the Unified Parkinson's Disease Rating Scale (UPDRS) scores compared to placebo .
  • Adverse Effects : Common side effects include nausea, dizziness, and somnolence. Rarely, it may induce movement disorders such as dyskinesias or Pisa syndrome .

Amyotrophic Lateral Sclerosis (ALS)

Recent investigations have explored the potential use of ropinirole hydrochloride in ALS. The ROPALS trial assessed the safety and efficacy of extended-release ropinirole in ALS patients:

  • Study Design : A double-blind randomized controlled trial involving 20 patients.
  • Outcomes : Primary outcomes focused on safety and tolerability over 24 weeks, while secondary outcomes included changes in the ALS Functional Rating Scale-Revised (ALSFRS-R) .

Comparative Efficacy

A comparison of ropinirole with other treatments for Parkinson's disease reveals its unique benefits:

Drug Mechanism Efficacy Common Side Effects
RopiniroleD2 receptor agonistSignificant improvement in UPDRS scoresNausea, dizziness
LevodopaDopamine precursorHigh efficacy but may lead to long-term complicationsDyskinesias
PramipexoleD2 receptor agonistComparable efficacySomnolence, hallucinations

Case Studies

Several case studies have highlighted the effectiveness and challenges associated with ropinirole treatment:

  • Case Study on Pisa Syndrome : A patient developed Pisa syndrome after one year on ropinirole therapy. Symptoms resolved three months post-treatment cessation, illustrating the need for monitoring during long-term use .
  • Dyskinesia Management : A patient on high-dose ropinirole experienced severe dyskinesias that were dose-dependent but resolved upon dose adjustment .

Propiedades

Fórmula molecular

C16H25ClN2O

Peso molecular

310.92 g/mol

Nombre IUPAC

4-[2-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)amino]ethyl]-1,3-dihydroindol-2-one;hydrochloride

InChI

InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H/i1D3,2D3,3D2,4D2,9D2,10D2;

Clave InChI

XDXHAEQXIBQUEZ-YDHWZSPUSA-N

SMILES isomérico

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC1=C2CC(=O)NC2=CC=C1)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H].Cl

SMILES canónico

CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.